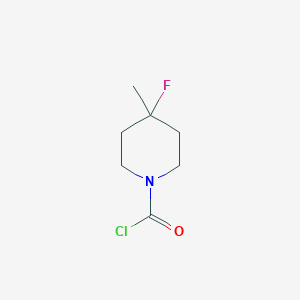

4-Fluoro-4-methylpiperidine-1-carbonyl chloride

Descripción

Propiedades

IUPAC Name |

4-fluoro-4-methylpiperidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClFNO/c1-7(9)2-4-10(5-3-7)6(8)11/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDWAYJIBOCRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-Fluoro-4-methylpiperidine-1-carbonyl chloride CAS number and molecular weight

This technical guide provides a comprehensive overview of 4-Fluoro-4-methylpiperidine-1-carbonyl chloride, a specialized building block for research and development in medicinal chemistry and drug discovery. Due to its unique combination of a fluorinated quaternary center and a reactive carbonyl chloride moiety, this compound serves as a valuable synthon for introducing the 4-fluoro-4-methylpiperidine scaffold into a diverse range of molecular architectures. This guide will delve into its physicochemical properties, a detailed synthetic protocol, expected spectroscopic characteristics, reactivity profile, and essential safety and handling procedures.

Physicochemical Properties and Structural Elucidation

As a non-commercially available compound, a dedicated CAS number for 4-Fluoro-4-methylpiperidine-1-carbonyl chloride has not been assigned. The key physicochemical properties have been determined based on its molecular structure.

| Property | Value |

| Molecular Formula | C₇H₁₁ClFNO |

| Molecular Weight | 179.62 g/mol |

| Appearance (Predicted) | Colorless to pale yellow liquid or low-melting solid |

| Solubility (Predicted) | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene) |

| Reactivity | Highly reactive towards nucleophiles; moisture sensitive |

The molecular structure features a piperidine ring substituted at the 4-position with both a fluorine atom and a methyl group, creating a stereochemically stable quaternary center. The nitrogen atom of the piperidine is acylated with a carbonyl chloride, a highly electrophilic functional group that is amenable to a wide range of chemical transformations.

Synthesis and Purification Protocol

The synthesis of 4-Fluoro-4-methylpiperidine-1-carbonyl chloride is most effectively achieved through a two-step process starting from the commercially available 4-Fluoro-4-methylpiperidine hydrochloride.

Step 1: Neutralization of 4-Fluoro-4-methylpiperidine hydrochloride

Causality of Experimental Choices: The initial step involves the liberation of the free piperidine base from its hydrochloride salt. This is crucial as the free amine is the nucleophilic species required for the subsequent reaction with a phosgene equivalent. A mild inorganic base such as sodium bicarbonate or potassium carbonate in a biphasic system (e.g., dichloromethane and water) is employed to neutralize the HCl salt without promoting side reactions. The use of a biphasic system allows for easy separation of the organic-soluble free base from the aqueous-soluble inorganic salts.

Experimental Protocol:

-

To a stirred solution of 4-Fluoro-4-methylpiperidine hydrochloride (1.0 eq) in a mixture of dichloromethane (10 mL/g) and water (10 mL/g), add sodium bicarbonate (1.2 eq) portion-wise at room temperature.

-

Stir the mixture vigorously for 1-2 hours until all the starting material is consumed (monitored by TLC).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 mL/g).

-

Combine the organic layers, wash with brine (1 x 5 mL/g), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-Fluoro-4-methylpiperidine free base, which can be used in the next step without further purification.

Step 2: Formation of 4-Fluoro-4-methylpiperidine-1-carbonyl chloride

Causality of Experimental Choices: The conversion of the secondary amine to the corresponding carbonyl chloride is typically achieved using a phosgene equivalent. Triphosgene is often preferred over phosgene gas due to its solid form, which is safer and easier to handle. The reaction is performed in an aprotic solvent like dichloromethane at low temperatures to control the exothermicity and prevent side reactions. The addition of a non-nucleophilic base, such as triethylamine, can be used to scavenge the HCl generated during the reaction, although in many cases, the reaction proceeds efficiently without an added base.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane (10 mL/g) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-Fluoro-4-methylpiperidine (1.0 eq) in anhydrous dichloromethane (5 mL/g) to the triphosgene solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Carefully quench any unreacted phosgene equivalent by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Fluoro-4-methylpiperidine-1-carbonyl chloride.

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Caption: Synthetic workflow for 4-Fluoro-4-methylpiperidine-1-carbonyl chloride.

Spectroscopic Characterization (Predicted)

While experimental data for the title compound is not publicly available, the following spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[1][2]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.60-3.80 (m, 4H, -CH₂-N-CH₂-): The protons on the carbons adjacent to the nitrogen are expected to be deshielded by the electron-withdrawing carbonyl group.

-

δ 1.80-2.00 (m, 4H, -CH₂-C(F)(CH₃)-CH₂-): The protons on the carbons beta to the nitrogen will appear as a complex multiplet.

-

δ 1.55 (d, J = ~20 Hz, 3H, -CH₃): The methyl group protons will appear as a doublet due to coupling with the adjacent fluorine atom.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 148.0 (s, C=O): The carbonyl carbon will be significantly downfield.

-

δ 92.0 (d, J = ~180 Hz, C-F): The carbon bearing the fluorine will show a large one-bond carbon-fluorine coupling constant.

-

δ 45.0 (s, -CH₂-N-CH₂-): Carbons adjacent to the nitrogen.

-

δ 35.0 (d, J = ~20 Hz, -CH₂-C(F)(CH₃)-CH₂-): Carbons beta to the nitrogen will exhibit a two-bond carbon-fluorine coupling.

-

δ 25.0 (d, J = ~25 Hz, -CH₃): The methyl carbon will also show a two-bond carbon-fluorine coupling.

-

-

IR (neat, cm⁻¹):

-

~1780 (s, C=O stretch): A strong absorption characteristic of an acyl chloride carbonyl group.

-

~1100 (s, C-F stretch): A strong absorption corresponding to the carbon-fluorine bond.

-

Reactivity and Synthetic Applications

The primary utility of 4-Fluoro-4-methylpiperidine-1-carbonyl chloride lies in its function as a robust acylating agent. The carbonyl chloride group is highly susceptible to nucleophilic attack, making it an excellent precursor for a variety of functional groups.

Nucleophilic Acyl Substitution:

-

Amide Formation: Reaction with primary or secondary amines in the presence of a base (e.g., triethylamine or pyridine) will readily form the corresponding urea derivatives. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

-

Ester Formation: Treatment with alcohols, often in the presence of a base, will yield carbamate esters.

-

Carboxylic Acid Formation: Hydrolysis with water will lead to the formation of the corresponding carbamic acid, which is generally unstable and decarboxylates to the parent amine. Therefore, strict anhydrous conditions are necessary for handling and storage.

Caption: Reactivity profile of 4-Fluoro-4-methylpiperidine-1-carbonyl chloride.

Safety and Handling

Hazard Statement: 4-Fluoro-4-methylpiperidine-1-carbonyl chloride is expected to be a corrosive substance that causes severe skin burns and eye damage. It is also likely to be harmful if swallowed or inhaled.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.

-

Moisture Sensitivity: This compound is highly sensitive to moisture. Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

ChemBK. (2024, April 9). piperidine-1-carbonyl chloride. Retrieved from [Link]

- Hall, H. K., & Morgan, P. W. (1959). Kinetics of Reactions of Acyl Halides. V. Reactions of Acyl Chlorides with Substituted Piperidines in Benzene Solution. Journal of Organic Chemistry, 24(2), 258-262.

-

European Patent Office. (2013, July 31). PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF. (EP2620444A1). Retrieved from [Link]

- Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. 13(1), 494-498.

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Google Patents. (n.d.). TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.

-

SynOpen. (2024, December 4). SynOpen. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

-

PubChem. (n.d.). 1-Piperidinecarbonyl chloride. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). REACTIONS OF PIPERIDINE WITH ORGANIC HALOGEN COM- POUNDS IN ETHER SOLUTIONS. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

ACS Publications. (2021, February 10). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylpiperazine-1-carbonyl chloride monohydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride (C7H12ClNO). Retrieved from [Link]

Sources

Role of gem-fluoro-methyl groups in medicinal chemistry building blocks

Technical Guide: The Gem-Difluoromethyl ( ) Motif in Medicinal Chemistry

Executive Summary: The Lipophilic Hydrogen Bond Donor

In the optimization of small molecule drugs, medicinal chemists often face a paradox: increasing potency via hydrogen bond donors (HBD) typically lowers membrane permeability (LogP/LogD), while increasing lipophilicity to improve permeability often creates metabolic liabilities. The gem-difluoromethyl group (

Unlike the chemically inert trifluoromethyl (

This guide details the physicochemical rationale, synthetic architecture, and experimental protocols for integrating

Part 1: The Physicochemical Imperative

The "Goldilocks" Bioisostere

The

-

Acidity & H-Bonding: The

of the -

Lipophilicity: While -OH groups dramatically lower LogP (making compounds more polar),

increases LogP relative to

Comparative Physicochemical Data

The following table illustrates the shift in properties when modifying a para-substituted benzene scaffold (

| Substituent ( | Hammett | Hansch | H-Bond Acidity ( | Key Characteristic |

| -0.17 | 0.56 | ~0.00 | Metabolic soft spot; Non-polar | |

| 0.32 | 0.60 - 0.90 * | 0.15 | Lipophilic H-bond donor | |

| 0.54 | 0.88 | 0.00 | Strong EWG; No H-bonding | |

| -0.37 | -0.67 | 0.60 | Strong HBD; High clearance risk | |

| 0.15 | 0.39 | 0.10 | Oxidation prone; Reactive |

*Note: The lipophilicity contribution of

Part 2: Structural Biology & Conformation

The Fluorine Gauche Effect

When

Mechanism: This is driven by

Visualization: The Gauche Effect & H-Bonding

The following diagram illustrates the orbital interactions driving the gauche effect and the H-bonding vector of the

Caption: Left: The gauche preference in fluoroalkanes driven by hyperconjugation. Right: The

Part 3: Synthetic Architectures

Integrating

Synthetic Decision Tree

Caption: Strategic workflow for installing gem-difluoromethyl groups based on substrate class and stage of synthesis.

Part 4: Experimental Protocols

Protocol A: Deoxofluorination of Aromatic Aldehydes

This is the standard method for converting a formyl group (-CHO) into a difluoromethyl group (

Safety Warning: Deoxofluorinating reagents (DAST, Deoxo-Fluor, XtalFluor) can be thermally unstable and release HF. Reactions must be performed in plastic/Teflon vessels or silylated glassware behind a blast shield.

Reagents:

-

Substrate: Aromatic Aldehyde (1.0 equiv)

-

Reagent: DAST (Diethylaminosulfur trifluoride) (1.5–2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated aqueous

Step-by-Step Workflow:

-

Preparation: In a flame-dried Teflon flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

or Ar). -

Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Controlling the exotherm is vital to prevent decomposition of the reagent.

-

Addition: Add DAST (1.5 mmol) dropwise via syringe over 10 minutes. The solution may turn slightly yellow.

-

Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–12 hours. Monitor via TLC or LCMS.

-

Note: If the reaction stalls, gentle heating to 40°C may be required, but do not exceed 50°C with DAST. For higher temperatures, switch to Deoxo-Fluor or XtalFluor-E .

-

-

Quenching (Critical): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a rapidly stirring beaker of saturated

. Caution: Vigorous -

Workup: Extract with DCM (3x), dry combined organics over

, filter, and concentrate. -

Purification: Flash column chromatography (Silica gel).

products are typically less polar than the parent aldehyde but visible under UV.

Protocol B: Radical Difluoromethylation (Heterocycles)

For late-stage functionalization of heteroaromatic building blocks (e.g., pyridines, pyrazines) where no aldehyde exists.

Reagents:

-

Substrate: Heteroarene (1.0 equiv)

-

Reagent: Zinc Difluoromethanesulfinate (DFMS / Langlois Reagent) (3.0 equiv)

-

Oxidant: TBHP (tert-Butyl hydroperoxide) (5.0 equiv)

-

Solvent: DCM/Water (biphasic) or DMSO

Workflow:

-

Dissolve heteroarene (0.5 mmol) and Zinc Difluoromethanesulfinate (1.5 mmol) in DCM (2 mL) and Water (1 mL).

-

Add TBHP (70% aq. solution, 2.5 mmol) dropwise at RT.

-

Stir vigorously at RT for 12–24 hours. The biphasic system requires high stir rates.

-

Mechanism: The radical

is generated and attacks the electron-deficient heterocycle at the most accessible position (Minisci-type reaction). -

Workup: Dilute with DCM, wash with saturated

and brine. Purify via chromatography.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Zafrani, Y., et al. (2017).[3][4] Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry, 60(2), 797–804.[5] Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Fujioka, H., et al. (2014). Synthesis of gem-difluoromethylene building blocks through regioselective allylation of gem-difluorocyclopropanes.[6] Organic Letters, 16(10), 2638–2641.[6] Link

-

Hu, J., et al. (2014). Reagents for Difluoromethylation. Chemical Reviews, 114(4), 2432–2506. Link

Sources

- 1. Gauche effect - Wikipedia [en.wikipedia.org]

- 2. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CF 2 H, A hydrogen bond donor group: Is it more or less lipophilic bioisoster for OH and SH? - ICS84 The 84th Annual Meeting of the Israel Chemical Society [program.eventact.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis of gem-difluoromethylene building blocks through regioselective allylation of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide for Pharmaceutical Scientists

Introduction: The Flourishing Role of Fluorinated Piperidines in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for interacting with biological targets. However, the ever-present challenge in drug development is to fine-tune the physicochemical and pharmacological properties of lead compounds to enhance their efficacy, safety, and pharmacokinetic profiles. It is in this context that the strategic incorporation of fluorine into the piperidine ring has emerged as a powerful tool for medicinal chemists.[2]

The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its properties.[3] These modifications include, but are not limited to, changes in basicity (pKa), lipophilicity, metabolic stability, and conformational preference.[4][5] Consequently, fluorinated piperidine derivatives have garnered significant attention in drug discovery, leading to the development of novel therapeutics for a wide range of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[6][7]

This in-depth technical guide provides a comprehensive overview of the synthesis, conformational analysis, and medicinal chemistry applications of fluorinated piperidine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these fascinating molecules in their own research endeavors.

I. The Synthetic Chemist's Toolkit: Crafting Fluorinated Piperidine Scaffolds

The synthesis of fluorinated piperidines presents unique challenges and opportunities. A variety of methods have been developed, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.

Dearomatization-Hydrogenation of Fluoropyridines: A Robust and Versatile Approach

One of the most powerful and widely used methods for the synthesis of cis-fluorinated piperidines is the dearomatization-hydrogenation of readily available fluoropyridines.[8][9] This one-pot process, often catalyzed by rhodium or palladium, allows for the highly diastereoselective formation of a variety of substituted all-cis-(multi)fluorinated piperidines.[8][10]

Experimental Protocol: Rhodium-Catalyzed Dearomatization-Hydrogenation of 3-Fluoropyridine [8]

-

Materials: 3-Fluoropyridine, pinacol borane (HBpin), [Rh(COD)Cl]₂, molecular sieves, tetrahydrofuran (THF), trifluoroacetic anhydride.

-

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add 3-fluoropyridine (1.0 mmol), [Rh(COD)Cl]₂ (0.025 mmol), and molecular sieves.

-

Add dry THF (5 mL) and pinacol borane (1.2 mmol).

-

The reaction vessel is then placed under an atmosphere of hydrogen gas (50 atm).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Upon completion, the reaction is quenched by the addition of trifluoroacetic anhydride to trap the volatile piperidine product.

-

The crude product is purified by column chromatography on silica gel.

-

This method's robustness and tolerance to various functional groups make it a valuable tool for generating libraries of fluorinated piperidine building blocks for drug discovery programs.[10]

Nucleophilic Fluorination: Introducing Fluorine with Precision

Nucleophilic fluorination strategies offer another important avenue for the synthesis of fluorinated piperidines. These methods typically involve the displacement of a leaving group, such as a hydroxyl or a sulfonate ester, with a fluoride ion source.

A notable advancement in this area is the use of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) complexed with hydrogen fluoride (DMPU/HF) as a nucleophilic fluorinating reagent.[11] This reagent has proven to be highly effective in the diastereoselective synthesis of 4-fluoropiperidines via a fluoro-Prins reaction.[11]

Experimental Protocol: Fluoro-Prins Cyclization for the Synthesis of a 4-Fluoropiperidine Derivative [11]

-

Materials: A suitable homoallylic amine, an aldehyde, DMPU/HF, and a chlorinated solvent (e.g., 1,2-dichloroethane).

-

Procedure:

-

In a polyethylene vial, dissolve the homoallylic amine (1.0 equiv) and the aldehyde (1.2 equiv) in 1,2-dichloroethane.

-

Add DMPU/HF (2.0 equiv of HF) to the reaction mixture.

-

Stir the reaction at the appropriate temperature (e.g., 55 °C) until completion, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Electrophilic Fluorination: A Direct Approach to C-F Bond Formation

Electrophilic fluorination reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, provide a direct method for introducing fluorine into a piperidine ring, typically at a nucleophilic carbon center.[12][13] These reactions are often employed in the later stages of a synthetic sequence.

Conceptual Workflow for Electrophilic Fluorination of a Piperidine Derivative

Caption: General workflow for electrophilic fluorination of a piperidine derivative.

II. The Conformational Landscape: How Fluorine Shapes the Piperidine Ring

The introduction of fluorine into a piperidine ring has a profound impact on its conformational preferences. Understanding these stereoelectronic effects is crucial for rational drug design, as the three-dimensional shape of a molecule dictates its interaction with biological targets.

The Axial Preference of Fluorine: A Counterintuitive Phenomenon

Contrary to what might be expected based on steric considerations alone, fluorine substituents on a piperidine ring often exhibit a preference for the axial position.[14] This phenomenon is a result of a combination of stabilizing stereoelectronic interactions.

-

Hyperconjugation (Gauche Effect): A key contributor to the axial preference of fluorine is hyperconjugation, often referred to as the gauche effect. This involves the donation of electron density from an anti-periplanar C-H or C-C sigma bond into the low-lying antibonding orbital (σ*) of the C-F bond. This interaction is maximized when the fluorine atom is in the axial position.

-

Intramolecular Hydrogen Bonding (C-F···H-N): In protonated piperidines, a stabilizing intramolecular hydrogen bond can form between the axial fluorine atom and the axial proton on the nitrogen atom. This charge-dipole interaction further favors the axial conformation.[14]

Caption: Conformational preference of a 3-fluoropiperidinium cation.

The interplay of these effects can be modulated by factors such as the substitution pattern on the piperidine ring and the nature of the solvent.

III. Medicinal Chemistry Applications: Fluorinated Piperidines in Action

The unique properties conferred by fluorine make fluorinated piperidines highly valuable in drug design. By strategically positioning fluorine atoms, medicinal chemists can optimize a wide range of pharmacological parameters.

Modulation of Basicity and Lipophilicity

Fluorine's strong electron-withdrawing nature significantly reduces the basicity of the piperidine nitrogen.[4] This can be advantageous in several ways, including reducing off-target effects at aminergic G protein-coupled receptors (GPCRs) and mitigating the risk of hERG channel-mediated cardiotoxicity.[15]

The effect of fluorination on lipophilicity is more complex and depends on the specific substitution pattern. While monofluorination can sometimes increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group generally leads to a decrease in lipophilicity.[16] This modulation of lipophilicity can be used to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Enhancing Metabolic Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This inherent stability makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] Consequently, the introduction of fluorine at metabolically labile positions on the piperidine ring can significantly enhance a drug's metabolic stability and prolong its half-life.

Improving Target Binding and Selectivity

The introduction of fluorine can lead to new and favorable interactions with biological targets. These can include dipole-dipole interactions, hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor), and orthogonal multipolar interactions.[17] These subtle yet significant interactions can lead to improved binding affinity and selectivity for the desired target.

Table 1: Biological Activity of Representative Fluorophenyl Piperidine Derivatives [3]

| Compound | Target | Binding Affinity (Ki, nM) |

| GBR 12909 | Dopamine Transporter (DAT) | 1.0 |

| Paroxetine | Serotonin Transporter (SERT) | 0.1-1.0 |

| Pimozide | T-Type Calcium Channel (α1G) | 34.6 |

| Penfluridol | T-Type Calcium Channel (α1G) | 93.1 |

IV. Case Study: Paroxetine - A Fluorinated Piperidine Success Story

Paroxetine (Paxil®) is a selective serotonin reuptake inhibitor (SSRI) widely used for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[18] Its chemical structure features a 4-(4-fluorophenyl)piperidine moiety, which is crucial for its pharmacological activity.[19]

The 4-fluorophenyl group plays a key role in the binding of paroxetine to the serotonin transporter (SERT).[15] The fluorine atom is believed to engage in favorable interactions within the binding pocket of the transporter, contributing to the high affinity and selectivity of the drug. Furthermore, the fluorinated piperidine scaffold contributes to a favorable pharmacokinetic profile, allowing for once-daily dosing.[20]

The success of paroxetine serves as a prime example of how the strategic incorporation of a fluorinated piperidine moiety can lead to the development of a highly effective and widely used therapeutic agent.

V. Conclusion and Future Perspectives

Fluorinated piperidine derivatives represent a privileged class of scaffolds in modern drug discovery. Their unique physicochemical and pharmacological properties, which can be finely tuned through the strategic placement of fluorine atoms, offer medicinal chemists a powerful toolkit for optimizing lead compounds.

As our understanding of the subtle stereoelectronic effects of fluorine continues to grow, and as new and more efficient synthetic methods are developed, we can expect to see an even greater number of innovative and life-saving drugs containing fluorinated piperidine moieties entering the clinic in the years to come. The future of fluorinated piperidines in pharmaceutical research is undoubtedly bright.

References

- The Multifaceted Biological Activities of Fluorophenyl Piperidine Deriv

- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. (2024).

- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- The formation of all-cis-(multi)

- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. (2023).

- Prozac.

- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Request PDF. (2024).

- A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines.

- Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. (2024).

- The formation of all-cis-(multi)

- Fluorine in drug discovery: Role, design and case studies.

- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. (1999).

- Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorin

- Computer‐aided evaluation of targets and biological activity spectra for new piperidine deriv

- Chemists develop new synthesis method for producing fluorin

- The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. (2016).

- Synthesis of 3Aminomethyl3-fluoropiperidines. Request PDF.

- Substituted Dihydropyridine Synthesis by Dearomatiz

- Direct Dearomatization of Pyridines via an Energy-Transfer-Catalyzed Intramolecular [4+2] Cycloaddition. Request PDF.

- Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF.

- Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. PMC.

- Synthesis and characterization, Biological Evaluation and In silico study of some Novel bis-piperidine deriv

- Paroxetine—Overview of the Molecular Mechanisms of Action. PMC. (2021).

- Electrophilic fluorin

- Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. Juniper Publishers. (2017).

- Brain Kinetics of Paroxetine and Fluoxetine on the Third Day of Placebo Substitution: A Fluorine MRS Study.

- Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Sigma-Aldrich. (2015).

- (PDF) Paroxetine—Overview of the Molecular Mechanisms of Action.

- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.

- FDA-Approved Fluorinated Heterocyclic Drugs

- On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR.

- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. PMC. (2024).

- Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine deriv

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025).

- Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Semantic Scholar. (2021).

- FDA-Approved Fluorinated Heterocyclic Drugs

- Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid-Liquid Cocrystal Formation Driven by Unusually Short N–H∙∙∙F–C Hydrogen Bonding.

- RESEARCH ARTICLE. RSC Medicinal Chemistry. (2023).

- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science. (2024).

- Chemists develop new synthesis method for producing fluorinated piperidines. Universität Münster. (2019).

- Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo.

- Nucleophilic Fluorin

- Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry (RSC Publishing).

- CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 7. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. communities.springernature.com [communities.springernature.com]

- 10. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. scientificupdate.com [scientificupdate.com]

- 15. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 19. poisonfluoride.com [poisonfluoride.com]

- 20. psychiatryonline.org [psychiatryonline.org]

The Electrophilic Engine: Reactivity and Application of Piperidine-1-Carbamoyl Chlorides

Executive Summary

Piperidine-1-carbamoyl chloride (PCC) represents a privileged electrophilic scaffold in medicinal chemistry, serving as a critical linchpin for generating ureas, carbamates, and thiocarbamates. Unlike simple acyl chlorides, the reactivity of PCC is governed by a complex interplay between the steric constraints of the piperidine ring and the electronic donation of the nitrogen lone pair. This guide provides a definitive technical analysis of its reactivity profile, distinguishing between

Structural & Electronic Basis of Reactivity

The reactivity of piperidine-1-carbamoyl chloride is frequently misunderstood as merely a "sluggish" version of an acid chloride. In reality, its behavior is dictated by the carbamoyl cation character .

The Resonance Paradox

The nitrogen atom in the piperidine ring donates electron density into the carbonyl carbon (

-

Ground State Stabilization: This resonance makes the carbonyl carbon less electrophilic toward direct nucleophilic attack (

) compared to acetyl chloride. -

Transition State Stabilization (

): Conversely, this same donation stabilizes the acylium ion intermediate formed upon loss of the chloride.

In polar solvents or solvolytic conditions, PCC reacts primarily via an

Figure 1: The Ionization Pathway (

Kinetic Profile & Stability Data

The choice of the amine backbone drastically alters the hydrolytic stability and reactivity of carbamoyl chlorides. The data below illustrates the electronic effect on solvolysis rates.

Comparative Solvolysis Rates

Counter-intuitively, more electron-rich amines form more reactive carbamoyl chlorides under solvolytic conditions because they better stabilize the cationic intermediate.

| Reagent | Structure Type | Electronic Effect | Relative Rate ( |

| Morpholine-4-COCl | Cyclic, Heteroatom (O) | Inductive withdrawal (-I) destabilizes cation | 0.60 (Slowest) |

| Dimethyl-COCl | Acyclic, Small | Baseline | 1.00 |

| Diethyl-COCl | Acyclic, Steric bulk | Hyperconjugation stabilizes cation | 4.5 |

| Piperidine-1-COCl | Cyclic, Carbon | Strong resonance donation (+M) | 8.36 (Fast) |

| Diisopropyl-COCl | Acyclic, Branched | Massive steric relief upon ionization | 232 (Fastest) |

Data synthesized from solvolytic studies in ethanol at 50°C (Ref 1, 4).

Key Insight: Piperidine-1-COCl is roughly 8x more reactive toward solvolysis than dimethylcarbamoyl chloride and 14x more reactive than morpholine-4-carbonyl chloride. This makes it highly moisture-sensitive, requiring strict anhydrous storage.

Synthetic Utility & Mechanism[1][2][3]

While solvolysis follows

Urea Synthesis (Aminolysis)

Reaction with primary or secondary amines yields unsymmetrical ureas.

-

Base Requirement: 2.0 equivalents of amine or 1.0 eq amine + 1.2 eq tertiary base (TEA/DIPEA) to neutralize HCl.

-

Solvent: DCM or THF (Anhydrous).

-

Catalysis: DMAP (10 mol%) can accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate.

Carbamate Synthesis

Reaction with alcohols requires stronger activation due to the lower nucleophilicity of ROH compared to amines.

-

Method A: NaH/THF (Alkoxide formation) – Fast, quantitative.

-

Method B: High temp reflux in Toluene/Pyridine – Slower, avoids strong bases.

Experimental Protocols

Protocol A: Synthesis of Piperidine-1-Carbamoyl Chloride (Triphosgene Route)

Avoids the use of gaseous phosgene. All steps must be performed in a fume hood.

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Equip with a stir bar, N2 inlet, and addition funnel.

-

Reagents:

-

Procedure:

-

Dissolve Triphosgene in DCM and cool to -78°C (Dry ice/Acetone). Note: Low temp prevents decomposition and controls exotherm.

-

Mix Piperidine and TEA in DCM. Add this solution dropwise to the Triphosgene over 30 minutes.

-

Allow to warm to 0°C over 2 hours.

-

Quench: Carefully add cold 1N HCl (to remove unreacted amine/TEA).

-

Workup: Extract organic layer, wash with Brine, dry over MgSO4.

-

Purification: Vacuum distillation is preferred. If solid, recrystallize from Hexane/Et2O.

-

Storage: Store under Argon at -20°C.

-

Protocol B: Synthesis of Piperidine-Urea Derivatives

-

Dissolve Piperidine-1-COCl (1.0 mmol) in DCM (5 mL).

-

Add Target Amine (1.0 mmol) and DIPEA (1.2 mmol).

-

Stir at RT for 4–12 hours. Monitor by TLC/LCMS.

-

Workup: Wash with 1N HCl (removes excess amine)

Sat. NaHCO3 -

Yield: Typically >85%.

Figure 2: Synthetic Workflow for Urea Generation via Triphosgene.

Safety & Toxicology (E-E-A-T Critical)

Genotoxicity Alert (GTI)

Piperidine-1-carbamoyl chloride is classified as a Potentially Genotoxic Impurity (PGI) .

-

Structural Alert: Acyl halide (Alkylating agent).

-

Mechanism: Can alkylate DNA bases (specifically N-7 of Guanine) via the carbamoyl cation.

-

Ames Test: Generally positive for this class of compounds.

Control Strategy in Drug Substances

If this reagent is used in the final steps of a GMP synthesis:

-

Purge Factor: Demonstrate that downstream workups (hydrolysis of excess reagent) reduce levels below the TTC (Threshold of Toxicological Concern), typically < 1.5 µ g/day .

-

Derivatization: Treat waste streams with excess morpholine or methanol to quench active chloride before disposal.

References

-

Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 9(10), 2062–2079.

-

Hall, H. K. (1955). Hydrolysis of N,N-Disubstituted Carbamoyl Chlorides. Journal of the American Chemical Society, 77(22), 5993–5997.

-

Cotarca, L., et al. (1996).[3] Synthesis of Ureas and Carbamates.[1][4][5][6] Synthesis, 1996(05), 553-576.

-

EPA CompTox Dashboard. (2024). 1-Piperidinecarbonyl chloride - Genotoxicity Data.

-

BenchChem Technical Guide. (2025). Handling Moisture-Sensitive Carbamoyl Chlorides.[7]

Sources

- 1. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Efficiency Synthesis of Urea Derivatives using 4-Fluoro-4-methylpiperidine-1-carbonyl Chloride

Introduction & Scope

The 4-fluoro-4-methylpiperidine moiety is a high-value pharmacophore in modern medicinal chemistry. The introduction of the fluorine atom at the C4 position, adjacent to a methyl group, lowers the basicity of the piperidine nitrogen (via inductive effects) and blocks metabolic oxidation at the typically labile C4 position. This structural modification is critical for optimizing the pharmacokinetic (PK) profiles of GPCR ligands and enzyme inhibitors.

This application note details the general procedure for reacting 4-Fluoro-4-methylpiperidine-1-carbonyl chloride (referred to herein as Reagent A ) with various primary and secondary amines to form unsymmetrical ureas. Unlike simple acyl chlorides, carbamoyl chlorides possess unique reactivity profiles requiring specific handling to prevent hydrolysis and ensure quantitative conversion.

Core Chemical Transformation

Safety & Handling (Critical)

Reagent A is a carbamoyl chloride.[1][2][3][4][5] It shares toxicological properties with dimethylcarbamoyl chloride (a suspected carcinogen) and is a potent lachrymator .

-

Moisture Sensitivity: Highly susceptible to hydrolysis. Exposure to atmospheric moisture generates HCl and the parent amine (4-fluoro-4-methylpiperidine).

-

Containment: All weighing and transfers must occur within a fume hood or glovebox.

-

Decontamination: Quench spills with 10% aqueous ammonium hydroxide or saturated sodium bicarbonate.

Experimental Protocols

Method A: Standard Conditions (Primary & Unhindered Secondary Amines)

Applicability: Ideal for aliphatic amines, benzylamines, and non-deficient anilines.

Reagents:

-

Reagent A: 4-Fluoro-4-methylpiperidine-1-carbonyl chloride (1.0 equiv)

-

Amine Substrate: 1.0 – 1.1 equiv

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous), 0.1 M – 0.2 M concentration

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine Substrate (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM under an inert atmosphere (

or Ar). -

Cooling: Cool the reaction mixture to

using an ice/water bath. -

Addition: Dissolve Reagent A (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 5–10 minutes.

-

Note: Slow addition prevents localized exotherms and competitive hydrolysis.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check reaction progress via LCMS or TLC.

-

Target Mass: Look for

. -

Reagent A Disappearance: Reagent A hydrolyzes on TLC plates; monitor the disappearance of the amine substrate instead.

-

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (2x) to remove unreacted amine and DIPEA.

-

Wash with Sat.

(1x) to remove residual acid. -

Wash with Brine (1x).

-

Dry over

, filter, and concentrate in vacuo.

-

Method B: Forcing Conditions (Anilines & Hindered Amines)

Applicability: Required for electron-deficient anilines or bulky secondary amines where Method A yields are <50%.

Reagents:

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv) or LiHMDS (1.1 equiv)

-

Solvent: Tetrahydrofuran (THF) (anhydrous)

Procedure:

-

Suspend NaH (1.2 equiv) in anhydrous THF at

. -

Add the Amine Substrate (1.0 equiv) slowly. Stir for 15–30 mins at

to generate the amide anion. -

Add Reagent A (1.1 equiv) in one portion.

-

Allow to warm to RT. If conversion is slow after 1 hour, heat to

. -

Quench: Carefully add Sat.

solution (gas evolution possible). -

Extraction: Extract with Ethyl Acetate (3x).

Analytical Data & Troubleshooting

Expected Analytical Signatures

| Technique | Observation | Causality |

| 1H NMR | Doublet of multiplets at | The methyl group at C4 splits due to geminal coupling with the Fluorine atom ( |

| 19F NMR | Singlet/Multiplet at | Characteristic shift for tertiary aliphatic fluorides. |

| LCMS | Mass Shift +143 Da | The carbamoyl moiety adds the mass of the piperidine ring + CO (179.6 - 35.5 (Cl) + 1 (H)). |

Troubleshooting Guide

-

Issue: Hydrolysis of Reagent A (Formation of 4-F-4-Me-piperidine).

-

Cause: Wet solvent or old reagent.

-

Solution: Use freshly distilled DCM/THF. Verify Reagent A quality by taking an aliquot in MeOH (should form the methyl carbamate immediately).

-

-

Issue: Low Conversion of Amine. [6]

-

Cause: Amine is too nucleophilic (protonated by HCl byproduct) or too steric.

-

Solution: Switch to Method B (NaH) to deprotonate the amine first, increasing its nucleophilicity.

-

Workflow Visualization

The following diagram illustrates the decision logic and workflow for selecting the correct protocol.

Figure 1: Decision tree and experimental workflow for urea synthesis.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[7][8] Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Applicable to Urea formation via Carbamoyl Chlorides).[9] Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24850926, 4-Fluoro-4-methylpiperidine hydrochloride. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. abdurrahmanince.net [abdurrahmanince.net]

- 4. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. nj.gov [nj.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Urea Derivatives using 4-Fluoro-4-methylpiperidine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of novel urea derivatives utilizing 4-Fluoro-4-methylpiperidine-1-carbonyl chloride as a key building block. The incorporation of the 4-fluoro-4-methylpiperidine moiety is of significant interest in medicinal chemistry, as the introduction of fluorine can modulate key pharmacological properties such as metabolic stability, pKa, and binding affinity.[1][2] These application notes offer detailed experimental protocols, mechanistic insights, and practical guidance for researchers engaged in the discovery and development of new therapeutic agents. We will delve into the underlying chemical principles, provide step-by-step procedures, and address potential challenges to ensure successful and reproducible synthesis.

Introduction: The Significance of Fluorinated Piperidine Ureas in Drug Discovery

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key interactions with biological targets make it a privileged structure in drug design. The strategic introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance drug-like properties.[1] Specifically, the 4-fluoro-4-methylpiperidine group can confer a unique combination of lipophilicity and basicity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Urea derivatives are also of paramount importance in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets. This guide focuses on the synthesis of urea derivatives of 4-fluoro-4-methylpiperidine, a class of compounds with considerable potential for the development of new therapeutics.

The reagent at the heart of this guide, 4-Fluoro-4-methylpiperidine-1-carbonyl chloride, is a versatile intermediate for the construction of these target ureas. While not commercially available from all suppliers, it can be synthesized from 4-fluoro-4-methylpiperidine and a phosgene equivalent, such as triphosgene or diphosgene, a method analogous to the preparation of other piperidine-1-carbonyl chlorides.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of urea derivatives from 4-Fluoro-4-methylpiperidine-1-carbonyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. This is a well-established reaction pathway for acyl chlorides.

The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 4-Fluoro-4-methylpiperidine-1-carbonyl chloride. This initial attack forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: A base, typically a tertiary amine such as triethylamine (Et3N) or pyridine, removes a proton from the nitrogen atom of the newly formed urea, neutralizing the positive charge and yielding the final urea product. The base also serves to quench the hydrogen chloride (HCl) byproduct generated in the reaction.

Visualizing the Mechanism

Caption: Mechanism of Urea Formation.

Experimental Protocols

General Protocol for the Synthesis of Urea Derivatives

This protocol provides a general method for the reaction of 4-Fluoro-4-methylpiperidine-1-carbonyl chloride with a variety of primary and secondary amines.

Materials:

-

4-Fluoro-4-methylpiperidine-1-carbonyl chloride

-

Amine (primary or secondary)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous DCM (or THF) to make a 0.1-0.2 M solution.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Addition of Carbonyl Chloride: In a separate flask, dissolve 4-Fluoro-4-methylpiperidine-1-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired urea derivative.

Illustrative Reaction Parameters

The following table provides representative, illustrative reaction conditions and expected outcomes for the synthesis of various urea derivatives from 4-Fluoro-4-methylpiperidine-1-carbonyl chloride. Note: This data is for illustrative purposes and actual results may vary.

| Amine Substrate | Reaction Time (h) | Eluent System (Hex:EtOAc) | Expected Yield (%) |

| Aniline | 4 | 7:3 | 85-95 |

| 4-Fluoroaniline | 4 | 8:2 | 80-90 |

| Benzylamine | 2 | 6:4 | 90-98 |

| Cyclohexylamine | 2 | 7:3 | 90-98 |

| Morpholine | 3 | 1:1 | 88-96 |

Workflow for Reaction Optimization

Optimizing the reaction conditions is crucial for maximizing yield and purity. The following workflow outlines a systematic approach to optimization.

Optimization Workflow Diagram

Caption: Workflow for reaction optimization.

Characterization of Synthesized Urea Derivatives

The synthesized urea derivatives should be thoroughly characterized to confirm their structure and purity. The following are expected spectroscopic data.

-

¹H NMR Spectroscopy:

-

Piperidine Protons: Complex multiplets in the range of 1.5-4.0 ppm.

-

Methyl Protons: A singlet or doublet (due to F-coupling) around 1.2-1.5 ppm.

-

Urea NH Protons: A broad singlet or triplet (if coupled to adjacent protons) in the range of 5.0-9.0 ppm. The chemical shift is highly dependent on the solvent and concentration.

-

Aromatic/Aliphatic Protons from Amine: Signals in their respective characteristic regions.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A characteristic peak in the downfield region, typically between 150-160 ppm.

-

Piperidine Carbons: Signals in the aliphatic region, with the carbon bearing the fluorine atom showing a large C-F coupling constant.

-

Methyl Carbon: A peak in the upfield region.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to broad band in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Urea): A strong absorption band around 1630-1680 cm⁻¹.

-

C-F Stretch: A strong band in the region of 1000-1100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed, confirming the molecular weight of the synthesized compound.

-

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive carbonyl chloride (hydrolyzed).- Poorly nucleophilic amine.- Insufficient base. | - Use freshly prepared or properly stored carbonyl chloride.- Increase reaction temperature or use a more polar solvent.- Add an additional equivalent of base. |

| Formation of symmetrical urea (from the starting amine) | - The starting amine is reacting with an isocyanate intermediate formed from the decomposition of the carbonyl chloride. | - Ensure slow, dropwise addition of the carbonyl chloride solution at low temperature (0 °C). |

| Difficult purification | - Product is very polar.- Close Rf values of product and starting materials/byproducts. | - Use a more polar eluent system for column chromatography (e.g., add methanol to the DCM/EtOAc system).- Consider purification by preparative HPLC or recrystallization. |

| Incomplete reaction | - Steric hindrance from the amine.- Insufficient reaction time or temperature. | - Increase the reaction temperature and/or prolong the reaction time.- Use a less sterically hindered base. |

Safety Precautions

-

4-Fluoro-4-methylpiperidine-1-carbonyl chloride is expected to be a corrosive and moisture-sensitive compound, similar to other acyl chlorides. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5][6][7]

-

Keep away from water and other nucleophiles to prevent vigorous reactions and decomposition.[4][5]

-

Tertiary amines such as triethylamine are flammable and have strong odors. Handle with care in a fume hood.

Conclusion

The synthesis of urea derivatives from 4-Fluoro-4-methylpiperidine-1-carbonyl chloride provides a reliable and versatile route to a novel class of compounds with significant potential in drug discovery. The protocols and guidelines presented in this document are designed to facilitate the successful synthesis, purification, and characterization of these target molecules. By understanding the underlying reaction mechanism and employing a systematic approach to optimization, researchers can efficiently generate libraries of these promising compounds for biological evaluation.

References

- Carbonyl Chloride SECTION 1: Identification of the substance/mixture and of the company/undertaking * SECTION 2 - GHC. (2024, June 6).

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Molecules. Retrieved from [Link]

-

Tuning the conformational behavior of 4‐methylpiperidine analogues by... - ResearchGate. (n.d.). Retrieved from [Link]

-

N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed. (2018, July 1). Retrieved from [Link]

Sources

Application Note: Protocol for Carbamate Formation with 4-Fluoro-4-methylpiperidine-1-carbonyl chloride

This Application Note is designed for medicinal chemists and process development scientists. It details the protocol for synthesizing carbamates using 4-Fluoro-4-methylpiperidine-1-carbonyl chloride , a specialized reagent used to introduce the metabolically stable and lipophilic 4-fluoro-4-methylpiperidine pharmacophore.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The 4-fluoro-4-methylpiperidine moiety is a high-value pharmacophore in modern drug discovery. The geminal substitution of fluorine and a methyl group at the 4-position of the piperidine ring serves two critical functions:

-

Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at the typically labile C4 position of the piperidine ring, extending the half-life (

) of the parent drug. -

Conformational Biasing: The gauche effect of the fluorine atom can lock the piperidine ring into specific conformations, potentially enhancing binding affinity to target proteins (e.g., GPCRs, kinases).

This protocol details the coupling of 4-Fluoro-4-methylpiperidine-1-carbonyl chloride (the electrophile) with various alcohols (nucleophiles) to form stable carbamate linkages.

Reaction Scheme

Where

Safety & Handling (Critical)

Hazard Class: Corrosive, Lachrymator, Acute Toxin. Carbamoyl chlorides are structurally related to phosgene and can hydrolyze to release HCl and the parent amine. They are potent alkylating agents.

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during the addition phase.

-

Quenching: Residual carbamoyl chloride should be quenched with aqueous ammonia or saturated sodium bicarbonate solution before disposal.

Experimental Protocols

Method A: Standard Coupling (Primary/Secondary Alcohols)

Best for: Standard alcohols, non-hindered substrates. High throughput compatible.

Reagents:

-

Reagent A: 4-Fluoro-4-methylpiperidine-1-carbonyl chloride (1.1 – 1.2 equiv)

-

Substrate: Target Alcohol (1.0 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

-

Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with nitrogen (

) or argon. -

Solubilization: Dissolve the Target Alcohol (1.0 equiv) in anhydrous DCM (

concentration). -

Activation: Add DIPEA (2.0 equiv) followed by DMAP (0.1 equiv). Stir at Room Temperature (RT) for 5 minutes.

-

Addition: Cool the mixture to

(ice bath). Add Reagent A (1.2 equiv) dropwise (either neat or as a solution in DCM).-

Note: Slow addition controls the exotherm and prevents localized overheating.

-

-

Reaction: Allow the mixture to warm to RT naturally. Stir for 2–16 hours.

-

Monitoring: Check reaction progress via TLC or LCMS.[1] The carbamoyl chloride is usually UV inactive; monitor the disappearance of the alcohol or the appearance of the product mass (

).

-

-

Workup:

-

Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).

Method B: High-Force Coupling (Tertiary/Hindered Alcohols)

Best for: Tertiary alcohols, phenols, or low-nucleophilicity substrates.

Reagents:

-

Base: Sodium Hydride (NaH) (60% dispersion in oil, 1.5 – 2.0 equiv) or LiHMDS.

-

Solvent: Anhydrous THF or DMF.

Step-by-Step Workflow:

-

Deprotonation: To a suspension of NaH (1.5 equiv) in anhydrous THF at

, add the Target Alcohol (1.0 equiv) dropwise. -

Alkoxide Formation: Stir at

for 30 minutes until gas evolution ( -

Coupling: Cool back to

. Add Reagent A (1.2 equiv) dropwise. -

Heating: If conversion is slow at RT, heat to

for 4–12 hours. -

Quench: Cool to

. Carefully quench with water (dropwise) to neutralize excess hydride. -

Workup: Extract with Ethyl Acetate. (Avoid DCM if DMF is used to prevent emulsion issues).

Mechanistic Insight & Visualization

The reaction proceeds via a Nucleophilic Acyl Substitution.[2] The inclusion of DMAP is catalytic but critical for reaction rate. DMAP attacks the carbamoyl chloride to form a highly electrophilic

Diagram 1: Catalytic Cycle (DMAP Mechanism)

Caption: DMAP acts as a nucleophilic catalyst, generating a reactive acylpyridinium species that facilitates the attack of the alcohol.

Experimental Workflow & Decision Tree

Use this flowchart to select the correct protocol based on your substrate's steric profile.

Caption: Decision matrix for selecting the optimal coupling conditions based on substrate sterics.

Data Summary & Troubleshooting

Optimization Table

| Variable | Standard Condition | Optimization (Difficult Substrates) |

| Solvent | DCM (Anhydrous) | THF, DMF, or Acetonitrile |

| Base | DIPEA or TEA (2.0 eq) | NaH (1.5 eq) or LiHMDS |

| Catalyst | DMAP (0.1 eq) | DMAP (1.0 eq) or |

| Temp | ||

| Stoichiometry | 1.2 eq Chloride | 2.0 eq Chloride (add in portions) |

Troubleshooting Common Issues

-

Low Conversion: Carbamoyl chlorides can hydrolyze if solvents are wet. Ensure all solvents are anhydrous. If conversion stalls, add a second portion of the acid chloride (0.5 equiv) and base.

-

Hydrolysis Product Observed: If the mass spectrum shows the amine (

) instead of the carbamate, moisture ingress occurred. Switch to Method B (NaH) to irreversibly form the alkoxide, which outcompetes water. -

Regioselectivity: If the substrate has multiple hydroxyls, the primary alcohol will react preferentially at

with 1.0 equiv of reagent.

References

-

Mechanistic Basis of Carbamoylation

- Sartori, G., et al. "Advances in the synthesis of carbamates." Journal of Organic Chemistry, 2004.

-

Source:

-

Fluorine in Medicinal Chemistry (Pharmacophore Utility)

- Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

-

Source:

-

General Protocol for Carbamoyl Chlorides

-

Safety Data (Carbamoyl Chlorides)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 6. fishersci.se [fishersci.se]

- 7. tcichemicals.com [tcichemicals.com]

- 8. lobachemie.com [lobachemie.com]

Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of Fluorinated Piperidine Ureas

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Piperidine Ureas in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and agrochemicals.[1] Its three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. Concurrently, the introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all globally sold medicines containing this element.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[2][3]

Incorporating fluorine into the piperidine scaffold can profoundly influence properties such as:

-

Basicity (pKa) : The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can reduce off-target effects, such as hERG channel affinity, and improve oral bioavailability.[2][4][5]

-

Metabolic Stability : Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug.[2]

-

Conformation and Binding : The C-F bond can stabilize specific ring conformations, leading to enhanced binding affinity and target selectivity.[2]

The urea moiety serves as a versatile and robust hydrogen bond donor-acceptor unit, critical for anchoring ligands to protein active sites. The combination of these three components—piperidine, fluorine, and urea—creates a powerful structural motif for developing potent and selective therapeutic agents, with applications demonstrated in neuroprotective and anticancer research.[6][7][8] This guide provides a detailed, step-by-step methodology for the synthesis of this valuable compound class, focusing on robust and accessible chemical transformations.

Part 1: Synthesis of the Fluorinated Piperidine Core via Heterogeneous Hydrogenation

Causality and Strategy: Accessing fluorinated piperidines has historically been a synthetic challenge.[1] Modern methods have overcome this by focusing on the reduction of readily available and inexpensive fluorinated pyridines. Catalytic hydrogenation stands out as a robust and scalable approach. While various catalysts like rhodium can be used to achieve specific diastereoselectivity (all-cis products), heterogeneous palladium catalysts offer a highly practical and versatile method that is tolerant of air and moisture, making it suitable for broad application.[9][10][11]

The strategy involves the reduction of the aromatic fluoropyridine ring under hydrogen pressure. The reaction is often performed in the presence of a Brønsted acid, which protonates the pyridine nitrogen, enhancing its reactivity towards hydrogenation.[10] Due to the potential volatility and difficulty in purifying the resulting free amine, the product is typically trapped in situ with a protecting group, such as a benzyloxycarbonyl (Cbz) group, which facilitates isolation and subsequent reactions.[10]

Experimental Workflow: Fluoropyridine Hydrogenation

Caption: Workflow for Palladium-Catalyzed Hydrogenation of Fluoropyridines.

Protocol 1: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

This protocol is adapted from methodologies developed by Glorius and coworkers.[10]

Materials:

-

3-Fluoropyridine

-

Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

-

Methanol (MeOH), ACS grade

-

Hydrochloric acid (HCl), aqueous solution (e.g., 4 M)

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) or Argon (Ar) gas

-

Celite®

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Benzyl chloroformate (Cbz-Cl)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

High-pressure autoclave (e.g., Parr hydrogenator) with a glass liner and magnetic stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography equipment

Procedure:

-

Vessel Preparation: Place 3-fluoropyridine (1.0 equiv) and Pd(OH)₂/C (5 mol %) into the glass liner of the autoclave.

-

Solvent and Acid Addition: Add methanol (0.2 M concentration relative to substrate) and the aqueous HCl solution (1.1 equiv).

-

Hydrogenation: Seal the autoclave. Purge the vessel three times with N₂ or Ar, followed by three purges with H₂ gas. Pressurize the vessel to 50 bar with H₂.

-

Reaction: Stir the mixture at 80 °C for 24 hours.

-

Workup - Catalyst Removal: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with N₂ or Ar. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

In-Situ Protection: Dissolve the crude residue in a mixture of water and DCM. Cool the mixture to 0 °C in an ice bath. Add saturated NaHCO₃ solution until the pH is basic (~8-9). Slowly add benzyl chloroformate (1.1 equiv) and allow the reaction to stir vigorously while warming to room temperature for 4-6 hours.

-

Extraction and Drying: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, and filter.

-

Purification: Concentrate the dried organic solution in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to yield the Cbz-protected 3-fluoropiperidine.

Part 2: Formation of the Urea Linkage

Causality and Strategy: The formation of a urea bond is a fundamental transformation in medicinal chemistry. The most direct and common method involves the reaction of an amine with an isocyanate.[12][13] This reaction is typically high-yielding and proceeds under mild conditions without the need for a catalyst. An alternative, particularly when the desired isocyanate is not commercially available or is unstable, is to use a phosgene equivalent like carbonyldiimidazole (CDI).[13] This two-step, one-pot procedure involves first activating a primary amine (e.g., a substituted aniline) with CDI to form an imidazolyl carbamate intermediate, which is then displaced by the second amine (the fluorinated piperidine) to form the unsymmetrical urea.

Before coupling, the Cbz protecting group on the fluoropiperidine must be removed. This is readily achieved by hydrogenolysis, which conveniently can use a palladium catalyst, similar to the first stage of the synthesis.

Synthetic Pathways for Urea Formation

Caption: Key Synthetic Routes to Fluorinated Piperidine Ureas.

Protocol 2A: Deprotection and Urea Formation via Isocyanate Reaction

Step 1: Cbz Deprotection

-

Reaction Setup: Dissolve the Cbz-protected fluoropiperidine (1.0 equiv) in methanol or ethanol. Add palladium on carbon (Pd/C, 10 wt%, ~10% by weight of the starting material).

-

Hydrogenolysis: Purge the flask with H₂ (a balloon is sufficient for small scale) and stir the suspension under an H₂ atmosphere at room temperature for 4-16 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.

-

Workup: Filter the mixture through Celite®, washing with methanol. Concentrate the filtrate under reduced pressure. The resulting fluoropiperidine hydrochloride (if HCl was not neutralized post-hydrogenation) or free base is often used directly in the next step without further purification.

Step 2: Urea Synthesis

-

Reaction Setup: Dissolve the crude fluoropiperidine free base (1.0 equiv) in a suitable aprotic solvent such as THF, DCM, or DMF.

-

Isocyanate Addition: Add the desired aryl isocyanate (1.0-1.1 equiv) dropwise at room temperature. If starting with the hydrochloride salt of the piperidine, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equiv) to the piperidine solution before adding the isocyanate.

-

Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LCMS.

-

Workup and Purification: If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography or recrystallization to yield the final fluorinated piperidine urea.

Protocol 2B: Urea Formation via Carbonyldiimidazole (CDI)

-

Amine Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the desired aryl amine (e.g., 4-chloroaniline) (1.0 equiv) in anhydrous THF or DCM. Add CDI (1.05 equiv) portion-wise at room temperature. Stir the mixture for 1-2 hours. Formation of the activated imidazolyl carbamate can be monitored by TLC.

-

Piperidine Addition: Add a solution of the deprotected fluoropiperidine free base (1.0 equiv) in the same anhydrous solvent to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours until the reaction is complete by TLC/LCMS.

-